
1,5-Heptanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications, including the production of polymers and as a chemical intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Heptanediol can be synthesized through several methods. One common method involves the hydrogenation of heptanoic acid or its esters. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Another method involves the reduction of 1,5-heptanedione using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanoic acid derivatives. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or nickel, to facilitate the reduction of the carboxylic acid group to a hydroxyl group.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptanedioic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to heptane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: Heptane.
Substitution: 1,5-dichloroheptane.
Aplicaciones Científicas De Investigación
1,5-Heptanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and as a solvent in organic reactions.
Biology: The compound is used in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,5-Heptanediol depends on its application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. The compound can act as a nucleophile in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A shorter chain diol with similar chemical properties but different physical properties due to the shorter carbon chain.
1,6-Hexanediol: A six-carbon diol that is also used in polymer production and has similar reactivity.
1,8-Octanediol: An eight-carbon diol with similar applications but different solubility and melting point characteristics.
Uniqueness
1,5-Heptanediol is unique due to its seven-carbon chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly useful in applications where moderate solubility in water and organic solvents is required. Its specific chain length also imparts unique mechanical properties to polymers synthesized from it, making it a valuable compound in material science.
Propiedades
Número CAS |
60096-09-5 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
heptane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-2-7(9)5-3-4-6-8/h7-9H,2-6H2,1H3 |
Clave InChI |
NNYOSLMHXUVJJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



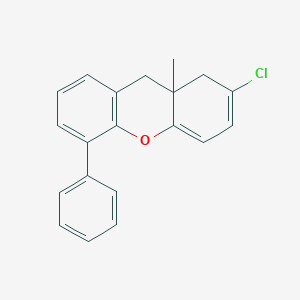

![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

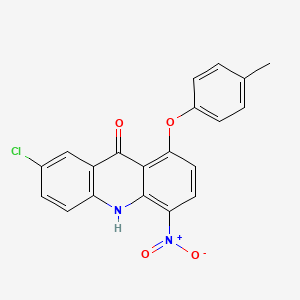
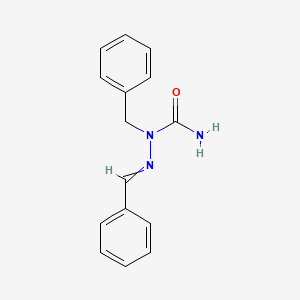
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
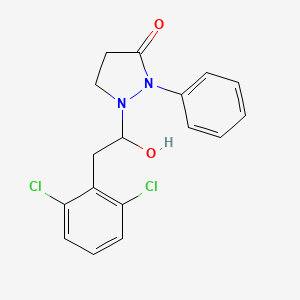
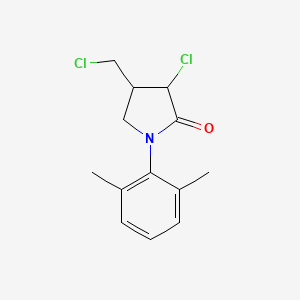
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
